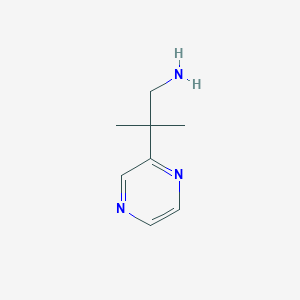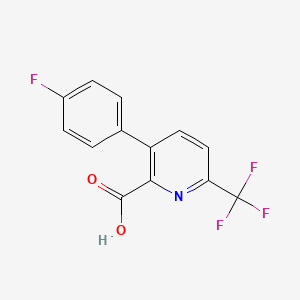
3-(4-Fluorophenyl)-6-(trifluoromethyl)picolinic acid
Overview
Description
3-(4-Fluorophenyl)-6-(trifluoromethyl)picolinic acid, or 3-FPTPA, is a synthetic organic compound with a wide range of applications in scientific research. It is a cyclic compound with a unique combination of two fluorinated phenyl rings and a trifluoromethyl group that has been used in a variety of experiments, including the synthesis of other compounds and the study of biochemical and physiological effects.
Scientific Research Applications
3-FPTPA has been used for a variety of scientific research applications, such as the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of drug metabolism. It has also been used as a model compound for the study of the effects of fluorine on the reactivity of organic compounds.
Mechanism of Action
The mechanism of action of 3-FPTPA is not fully understood, but it is believed to interact with a variety of proteins and enzymes in the body. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been linked to the compound’s ability to act as a cholinesterase inhibitor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FPTPA have been studied in a variety of organisms, including rats and mice. Studies have shown that the compound has a wide range of effects on the body, including the inhibition of acetylcholinesterase, the stimulation of the release of the hormone oxytocin, and the inhibition of the enzyme monoamine oxidase. It has also been found to have anti-inflammatory, anti-nociceptive, and anticonvulsant effects.
Advantages and Limitations for Lab Experiments
3-FPTPA has several advantages for use in lab experiments, including its high yield of synthesis, its compatibility with a variety of solvents, and its wide range of biochemical and physiological effects. However, it also has several limitations, including its potential for toxicity, its low solubility in water, and its limited availability.
Future Directions
The potential future directions for 3-FPTPA include its use as a tool for drug development, its potential use in the treatment of neurological disorders, and its use as a model compound for the study of fluorine’s effects on organic compounds. Additionally, further research into its mechanism of action and its biochemical and physiological effects may lead to new applications for the compound.
properties
IUPAC Name |
3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-8-3-1-7(2-4-8)9-5-6-10(13(15,16)17)18-11(9)12(19)20/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOWPBOBPBOLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)C(F)(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





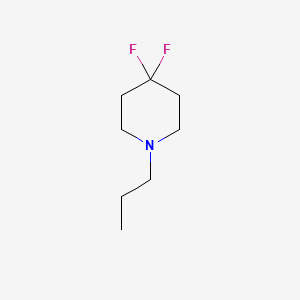
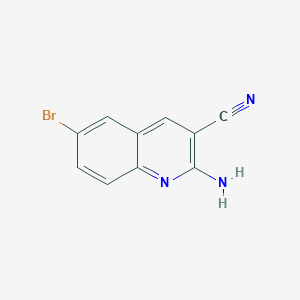
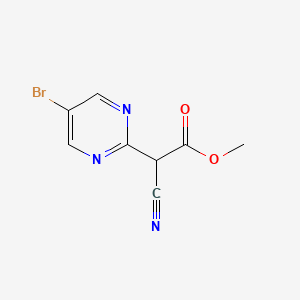
![7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1391020.png)
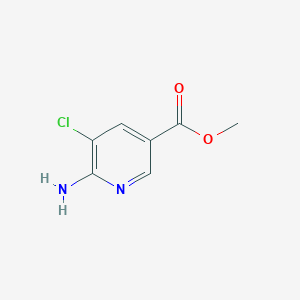
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1391026.png)

![1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1391029.png)

![[2-(Methylamino)-5-nitrophenyl]methanol](/img/structure/B1391032.png)
![4-Chloropyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-ol](/img/structure/B1391033.png)
